
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Antitumor Applications
A significant application of compounds related to 2-(Azetidin-3-yl)-4,5-dihydro-1H-imidazole includes their use in the synthesis of pyrrolobenzodiazepines and azetidino-benzodiazepines. These compounds have shown promise in the development of antitumor antibiotics, highlighting their potential in cancer treatment research. The intricate synthesis process involves coupling proline- and azetidinone-substituted alkenes to 2-azidobenzoic and 2-azidobenzenesulfonic acid, followed by intramolecular azide to alkene 1,3-dipolar cycloadditions (Hemming et al., 2014).
Antimicrobial and Antifungal Activities
Compounds derived from 4,5-dihydro-1H-imidazole have been synthesized and evaluated for their broad biological activity, including antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi. This research underscores the versatility of these compounds in developing new antibiotics or agents to combat microbial resistance (Altameemi et al., 2020). Furthermore, the synthesis of imidazolyl Schiff bases, triazoles, and azetidinones has been explored, showing excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger, indicating their potential in antimicrobial and antifungal applications (Rekha et al., 2019).
Mechanism of Action
Target of Action
Azetidine derivatives have been known to exhibit a variety of biological activities .
Mode of Action
It’s known that azetidine derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of various peptides , suggesting that they may play a role in protein synthesis and related pathways.
Pharmacokinetics
The synthesis of azetidine derivatives has been described , which could potentially impact their bioavailability.
Result of Action
Azetidine derivatives have been shown to exhibit a variety of biological activities .
properties
IUPAC Name |
2-(azetidin-3-yl)-4,5-dihydro-1H-imidazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2C2HF3O2/c1-2-9-6(8-1)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4H2,(H,8,9);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNBMEIVSVQDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2813693.png)
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
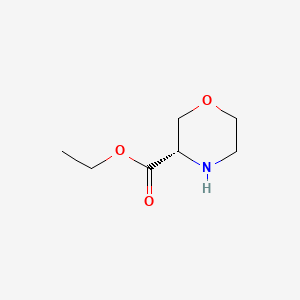
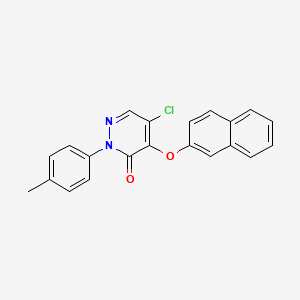
![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)

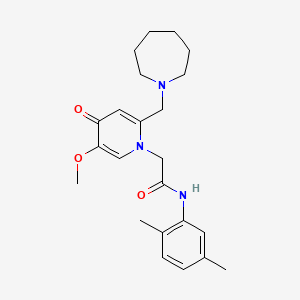
![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)

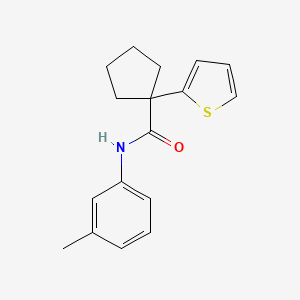
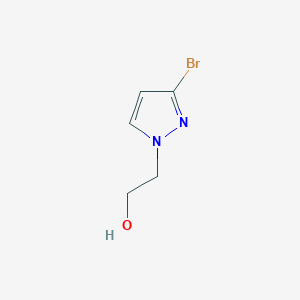
![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)